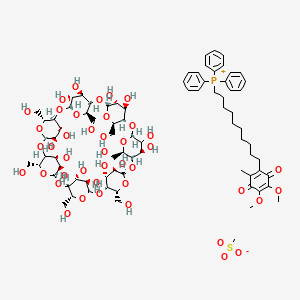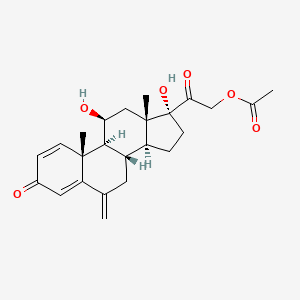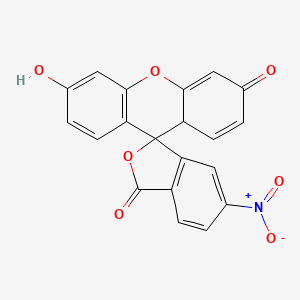
Nitrofluorescein, Isomer 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Nitrofluorescein, Isomer 2 involves the reaction of 4-nitrophthalic acid or 4-nitrophthalic anhydride with benzene-1,3-diol in methanesulphonic acid. The reaction mixture is then quenched with a solvent to precipitate the product, which is isolated and heated in water to hydrolyze any methanesulphonic acid ester present . This method yields a mixture of 3′,6′-dihydroxy-6-nitrospiro[2-benzofuran-3,9′-xanthene]-1-one and 3′,6′-dihydroxy-5-nitrospiro[2-benzofuran-3,9′-xanthene]-1-one .
Analyse Des Réactions Chimiques
Nitrofluorescein, Isomer 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield aminofluorescein derivatives .
Applications De Recherche Scientifique
Nitrofluorescein, Isomer 2 is widely used in scientific research due to its fluorescent properties. It is commonly used as a labeling reagent for proteins in biochemical assays and diagnostic techniques . In biology and medicine, it is used in the fluorescent antibody technique for the rapid identification of pathogens . Additionally, it has applications in the study of molecular interactions and cellular processes.
Mécanisme D'action
The mechanism of action of Nitrofluorescein, Isomer 2 involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the compound’s molecular structure, which allows it to absorb light and re-emit it at a different wavelength. This property makes it useful for labeling and detecting proteins and other biomolecules in various assays .
Comparaison Avec Des Composés Similaires
Nitrofluorescein, Isomer 2 is similar to other nitrofluorescein derivatives, such as 3′-Nitrofluorescein and 5′-Nitrofluorescein. These compounds share similar fluorescent properties but differ in their specific molecular structures and reactivity. For example, 3′-Nitrofluorescein and 5′-Nitrofluorescein have different positions of the nitro group on the fluorescein molecule, which can affect their fluorescence and reactivity . This compound is unique in its specific application as a labeling reagent for proteins and its use in the fluorescent antibody technique .
Propriétés
Formule moléculaire |
C20H11NO7 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
6'-hydroxy-5-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione |
InChI |
InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,14,23H |
Clé InChI |
RHDXWVNMKSBQGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=C2C1C3(C4=C(O2)C=C(C=C4)O)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


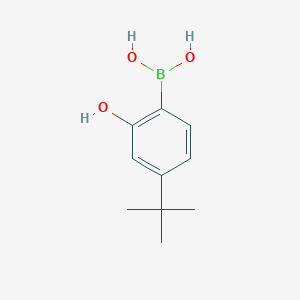
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)

![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)

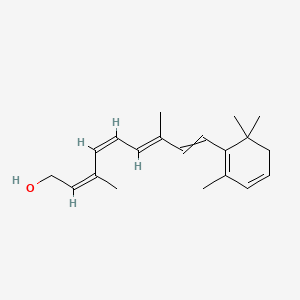

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
